3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-2-methylphenylacetic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
SHCLAJBKZOCTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)O |
Origin of Product |
United States |
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